Product packaging for 1-Bromo-4-(2-methoxypropan-2-yl)benzene(Cat. No.:CAS No. 119027-36-0)

1-Bromo-4-(2-methoxypropan-2-yl)benzene

Cat. No.: B1283391
CAS No.: 119027-36-0
M. Wt: 229.11 g/mol
InChI Key: SVSUUYAOGAZDBT-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxypropan-2-yl)benzene ( 119027-36-0) is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol . This benzene derivative is characterized by a bromo substituent and a 2-methoxypropan-2-yl group at the para position, making it a valuable intermediate in synthetic organic chemistry. Its structure, defined by the InChI key SVSUUYAOGAZDBT-UHFFFAOYSA-N and the SMILES string COC(C)(C)C1=CC=C(Br)C=C1, provides a versatile scaffold for various chemical transformations, particularly in metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization . This compound is presented with a purity of 95% (HPLC) and is designed explicitly for use in laboratory research and chemical synthesis . It is strictly for scientific research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption under any circumstances. Researchers are encouraged to consult the safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B1283391 1-Bromo-4-(2-methoxypropan-2-yl)benzene CAS No. 119027-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-methoxypropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUUYAOGAZDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567809
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119027-36-0
Record name 1-Bromo-4-(2-methoxypropan-2-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-methoxypropan-2-yl)benzene
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Reactivity and Transformations of 1 Bromo 4 2 Methoxypropan 2 Yl Benzene

Reactions Involving the Aryl Bromide Moiety

The primary site of reactivity on 1-Bromo-4-(2-methoxypropan-2-yl)benzene for the transformations discussed is the carbon-bromine bond of the aryl bromide group. This bond is susceptible to oxidative addition by transition metal catalysts, which is the key initial step in many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, starting from organic halides like aryl bromides.

The Suzuki-Miyaura coupling is a versatile method for creating a new aryl-aryl bond by reacting an aryl halide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgresearchgate.net This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org While specific examples for this compound are not documented, similar aryl bromides are routinely used in these reactions. nih.govrsc.org

Table 1: Typical Reaction Partners and Conditions for Suzuki-Miyaura Coupling

Component Example/Type Purpose
Aryl Halide Aryl Bromide, Iodide, Chloride, or Triflate Electrophilic partner
Organoboron Reagent Arylboronic acid, Arylboronic ester Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Catalyst for C-C bond formation
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Reaction medium |

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgbeilstein-journals.org This reaction is highly significant for synthesizing aryl amines from a wide variety of primary and secondary amines. wikipedia.org The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the reaction's success and scope. nih.gov

Table 2: Key Components for Buchwald-Hartwig Amination

Component Example/Type Role
Aryl Halide This compound Substrate for amination
Amine Primary or secondary alkyl/arylamines Nitrogen source
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) Stabilizes catalyst, facilitates reaction
Base NaOt-Bu, KOt-Bu, LiHMDS Deprotonates the amine

| Solvent | Toluene, Dioxane, THF | Anhydrous reaction medium |

The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgresearchgate.net This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. nih.gov

Table 3: General Conditions for Sonogashira Coupling

Component Example/Type Function
Aryl Halide Aryl Bromide or Iodide Electrophilic coupling partner
Alkyne Terminal alkyne (e.g., Phenylacetylene) Nucleophilic coupling partner
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst
Copper(I) Co-catalyst CuI Activates the alkyne
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Base and often the solvent

| Solvent | THF, DMF | Reaction solvent if the base is not used as solvent |

Other important cross-coupling reactions could potentially involve this compound:

Kumada Coupling : This reaction couples an aryl halide with a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgrhhz.net It is one of the earliest developed cross-coupling methods. wikipedia.org

Negishi Coupling : Involves the reaction of an aryl halide with an organozinc reagent, catalyzed by nickel or palladium. Organozinc reagents are known for their high functional group tolerance.

Stille Coupling : This reaction uses an organotin reagent (stannane) to couple with an aryl halide, catalyzed by palladium. nih.gov A key advantage is the tolerance of a wide variety of functional groups, although organotin compounds are toxic. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst. However, it typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho and/or para to the leaving group.

For this compound, the substituents present (a bromo group and a 2-methoxypropan-2-yl group) are not strongly electron-withdrawing. The 2-methoxypropan-2-yl group is generally considered to be weakly electron-donating or sterically hindering. Therefore, the benzene (B151609) ring is not activated towards traditional SNAr pathways. Under typical SNAr conditions, this compound would be expected to be unreactive. For the reaction to proceed, very harsh conditions (high temperature and pressure) or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Reactions

The aryl bromide functionality of this compound is expected to readily form organometallic reagents.

Grignard Reagents: Reaction with magnesium metal (Mg) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would likely yield the corresponding Grignard reagent, [4-(2-methoxypropan-2-yl)phenyl]magnesium bromide. This powerful nucleophile could then be used in a variety of subsequent reactions to form new carbon-carbon bonds. For instance, it could react with aldehydes or ketones to form secondary or tertiary alcohols, respectively, or with carbon dioxide to produce a carboxylic acid after acidic workup.

Organolithium Reagents: Alternatively, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures in an inert solvent, would facilitate a lithium-halogen exchange to produce the organolithium species, [4-(2-methoxypropan-2-yl)phenyl]lithium. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in similar nucleophilic addition and substitution reactions. libretexts.org They are particularly useful for creating C-C bonds with a wide range of electrophiles. wikipedia.org

A hypothetical reaction sequence is presented in the table below.

Table 1: Hypothetical Reactions of Organometallic Reagents Derived from this compound
Organometallic ReagentElectrophileExpected Product
[4-(2-methoxypropan-2-yl)phenyl]magnesium bromide1. Formaldehyde (CH₂O) 2. H₃O⁺[4-(2-methoxypropan-2-yl)phenyl]methanol
[4-(2-methoxypropan-2-yl)phenyl]magnesium bromide1. Carbon Dioxide (CO₂) 2. H₃O⁺4-(2-methoxypropan-2-yl)benzoic acid
[4-(2-methoxypropan-2-yl)phenyl]lithium1. Acetone (C₃H₆O) 2. H₃O⁺2-[4-(2-methoxypropan-2-yl)phenyl]propan-2-ol

Reductive Transformations of the Aryl Bromide

The carbon-bromine bond can be reduced to a carbon-hydrogen bond through several methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Alternatively, the aryl bromide can first be converted to an organometallic reagent (as described in 3.1.3) and then quenched with a proton source like water to achieve the reduction. libretexts.org

Reactions Involving the (2-methoxypropan-2-yl) Group

Cleavage and Derivatization of the Ether Linkage

The tertiary ether linkage in the (2-methoxypropan-2-yl) group is susceptible to cleavage under strong acidic conditions. libretexts.org Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) would likely proceed via an SN1 mechanism. masterorganicchemistry.com Protonation of the ether oxygen would be followed by the departure of methanol (B129727) to form a stable tertiary carbocation on the benzene ring's side chain. libretexts.orgmasterorganicchemistry.com This carbocation would then be attacked by the halide ion. This reaction would transform the (2-methoxypropan-2-yl) group into a 2-halopropan-2-yl group and release methanol.

Table 2: Predicted Products of Ether Cleavage
ReagentPredicted ProductsMechanism
Excess HBr1-Bromo-4-(2-bromopropan-2-yl)benzene + MethanolSN1
Excess HI1-Bromo-4-(2-iodopropan-2-yl)benzene + MethanolSN1

Functionalization at the Alkyl Chain (e.g., Oxidation, Halogenation)

Direct functionalization of the alkyl chain without affecting the ether linkage or the aryl bromide is challenging. The tertiary carbon is already at a high oxidation state, and the methyl groups are generally unreactive. Radical halogenation could potentially occur at the methyl positions, but this reaction often lacks selectivity and could lead to a mixture of products. Strong oxidizing agents would likely cleave the ether or react with the aromatic ring. No specific methods for selective oxidation or halogenation of the alkyl chain in this compound were found.

Stereochemical Aspects in Reactions of the Alkyl Chain

The tertiary carbon of the (2-methoxypropan-2-yl) group is prochiral. It is bonded to two identical methyl groups, a methoxy (B1213986) group, and the 4-bromophenyl group. As such, the starting material is achiral and optically inactive. If a reaction were to differentiate between the two methyl groups, a new stereocenter could be created. However, for the common reactions involving this group, such as the SN1 ether cleavage, the intermediate is a planar carbocation. The subsequent nucleophilic attack would occur from either face with equal probability, leading to a racemic mixture if a chiral product were formed. Without a reaction that specifically introduces chirality, stereochemical considerations are minimal.

Chemo- and Regioselectivity in Complex Transformations of this compound

Chemoselectivity would be a key consideration in reactions where both the aryl bromide and the ether group could potentially react. For instance, in the presence of a reagent that is both a strong acid and a potential coupling partner in a palladium-catalyzed reaction, the outcome would depend on the reaction conditions.

Organometallic Formation vs. Ether Cleavage: The formation of Grignard or organolithium reagents requires neutral or basic conditions. Therefore, these reactions would selectively occur at the C-Br bond without affecting the acid-sensitive ether linkage.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Sonogashira couplings are typically performed under conditions that are compatible with the ether group, allowing for selective transformation at the aryl bromide position.

Acidic Conditions: Under strongly acidic conditions, the cleavage of the tertiary ether would be the more likely transformation, as the C-Br bond is stable to acids.

Regioselectivity is less of a concern for this molecule as the para-substitution pattern leaves only two equivalent positions on the benzene ring for further aromatic substitution, which would be directed by the existing substituents.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 2 Methoxypropan 2 Yl Benzene

Elucidation of Reaction Mechanisms (e.g., Electrophilic Aromatic Substitution, Nucleophilic Substitution, Radical Processes)

The reactivity of 1-Bromo-4-(2-methoxypropan-2-yl)benzene can be explored through several fundamental reaction types, each proceeding via a distinct mechanism.

Electrophilic Aromatic Substitution (EAS)

This is the most common reaction pathway for benzene (B151609) and its derivatives. The EAS mechanism is a two-step process. msu.edu The first step, which is slow and rate-determining, involves the attack of the electron-rich aromatic ring on a strong electrophile (E+). masterorganicchemistry.comlibretexts.org This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edulibretexts.org In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic ring. masterorganicchemistry.comstudymind.co.uk

Key EAS reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation: Addition of an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less common for this substrate under typical conditions. The classic SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with at least one strong electron-withdrawing group (such as a nitro group). This mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). Since this compound lacks strong electron-withdrawing groups, this pathway is disfavored.

However, substitution of the bromine atom can occur under forcing conditions or via alternative mechanisms. With a very strong base, such as sodium amide (NaNH2), a nucleophilic substitution can proceed through a highly reactive benzyne (B1209423) intermediate. stackexchange.comreddit.com This mechanism involves the elimination of HBr to form a carbon-carbon triple bond within the benzene ring, followed by the addition of the nucleophile. stackexchange.com

Radical Processes

The carbon-bromine bond in this compound can participate in reactions involving radical intermediates. These reactions are often facilitated by metals. For instance, aryl bromides are common precursors for organometallic reagents, such as Grignard reagents, through reaction with magnesium.

Furthermore, modern cross-coupling reactions, like the Suzuki or Heck reactions, which are catalyzed by transition metals (e.g., palladium, nickel), often proceed through mechanisms that can involve radical pathways. nih.gov Nickel-catalyzed reductive coupling reactions, for example, can effectively couple aryl bromides with tertiary alkyl halides, a process consistent with the generation of radical intermediates. nih.govresearchgate.net Such methods are instrumental in forming new carbon-carbon bonds at the position of the bromine atom. researchgate.net

Influence of the (2-methoxypropan-2-yl) Substituent on Reaction Pathways and Selectivity

The directing influence of a substituent is determined by its electronic effects—induction and resonance.

Bromo Group: Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively, which deactivates the ring, making it less reactive than benzene in EAS reactions. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate during ortho and para attack. This resonance donation makes halogens ortho-, para-directors despite their deactivating nature. libretexts.org

(2-methoxypropan-2-yl) Group: This is a tertiary alkyl group. Alkyl groups are electron-donating through induction and hyperconjugation. msu.edu This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive than benzene. libretexts.org Such groups are classified as activating and are also ortho-, para-directors. libretexts.org

In a disubstituted ring, the more powerfully activating group generally controls the position of the incoming electrophile. youtube.com In this compound, the activating alkyl group's influence will dominate over the deactivating bromo group. Both substituents are para to each other, meaning their directing effects reinforce each other, pointing to the same positions—the two carbons ortho to the (2-methoxypropan-2-yl) group (and meta to the bromo group).

However, the (2-methoxypropan-2-yl) group is sterically bulky. This steric hindrance significantly impedes the approach of an electrophile to the adjacent ortho positions. youtube.com Consequently, while substitution is electronically favored at the positions ortho to the alkyl group, the para position relative to the directing group is often preferred for bulky substituents to minimize steric clash. In this specific molecule, the para position is already occupied by bromine, so substitution is directed exclusively to the positions ortho to the bulky alkyl group. The significant steric hindrance will likely lead to a reduced reaction rate compared to a less hindered alkylbenzene.

SubstituentElectronic EffectReactivity Effect (EAS)Directing Effect (EAS)Primary Influence Factor
-BrInductively Withdrawing, Resonance DonatingDeactivatingOrtho, ParaInductive Effect (Reactivity), Resonance (Directing)
-(C(CH₃)₂OCH₃)Inductively Donating, HyperconjugationActivatingOrtho, ParaElectronic Donation (Reactivity), Steric Hindrance (Selectivity)

Transition State Analysis and Energy Profiles for Key Transformations

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. For the two-step electrophilic aromatic substitution mechanism, the energy profile features two transition states and one intermediate. masterorganicchemistry.comresearchgate.net

The reaction coordinate diagram shows that the reactants must overcome an initial energy barrier, the activation energy (Ea), to reach the first transition state. libretexts.org The structure at this peak is the transition state, an unstable, high-energy configuration that cannot be isolated. masterorganicchemistry.com The first step, the formation of the arenium ion intermediate, involves breaking the aromaticity of the ring and is therefore highly endergonic, representing the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org This corresponds to the highest peak on the energy profile diagram. researchgate.net

The arenium ion itself resides in an energy minimum between the two transition states. chemguide.co.uk While it is an intermediate, it is still a high-energy species. The stability of this intermediate is key to the reaction's feasibility and selectivity. The electron-donating (2-methoxypropan-2-yl) group helps to stabilize the positive charge in the arenium ion, thereby lowering the energy of the first transition state and increasing the reaction rate compared to benzene or bromobenzene. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group, as this allows a resonance structure where the positive charge is placed on the carbon directly attached to the electron-donating group.

The second step is the deprotonation of the arenium ion to restore the aromatic ring. This step is typically very fast and exothermic, with a much lower activation energy than the first step. masterorganicchemistry.com This is because the restoration of the highly stable aromatic system is a powerful thermodynamic driving force. masterorganicchemistry.com

Reaction StageDescriptionRelative Energy Level
ReactantsStarting materials (e.g., this compound + E⁺)Baseline
Transition State 1 (TS1)Highest energy point; formation of C-E bond and breaking of aromaticity.Highest (determines rate)
IntermediateArenium ion (sigma complex); a resonance-stabilized carbocation.Local Minimum
Transition State 2 (TS2)Energy maximum for the deprotonation step.Lower than TS1
ProductsSubstituted product + H⁺Lower or higher than reactants (exo- or endothermic)

Kinetic Studies and Reaction Rate Determination in Solvent Systems

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data on the influence of substituents, reagents, and the reaction environment. The rate of electrophilic aromatic substitution is determined by the slow step: the formation of the arenium ion. msu.edu The rate law for this bimolecular step is typically:

Rate = k[Aryl Halide][Electrophile]

The rate constant, k, is influenced by several factors:

Substituent Effects: As discussed, the electron-donating alkyl group activates the ring and increases the reaction rate relative to benzene, while the electron-withdrawing bromo group deactivates it. The net effect for this compound would be an activated ring, though the bulky nature of the alkyl group may introduce significant steric strain in the transition state, which could slow the reaction compared to a less hindered analogue like p-bromotoluene.

Solvent Effects: The solvent can play a critical role in reaction kinetics. For reactions involving the formation of charged intermediates, such as the arenium ion in EAS, polar solvents can stabilize the transition state and the intermediate, often leading to an increased reaction rate. However, the solvent's role can be complex, as it must also solvate the reactants and may interact with any catalysts present. In some cases, such as reactions involving aryllithium species, the choice of solvent (e.g., diethyl ether vs. THF) can dramatically alter the stability and kinetics of the reaction.

CompoundKey Substituent(s)Expected Relative Rate of Nitration (Conceptual)
Benzene-H1
Bromobenzene-Br (Deactivating)~0.03
tert-Butylbenzene-C(CH₃)₃ (Activating)~16
This compound-Br and -C(CH₃)₂OCH₃> 1 (Activated overall, but sterically hindered)

Computational and Theoretical Studies on 1 Bromo 4 2 Methoxypropan 2 Yl Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For 1-Bromo-4-(2-methoxypropan-2-yl)benzene, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to compute various molecular parameters. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the methoxy (B1213986) group and a positive potential (blue) around the hydrogen atoms, with the region near the bromine atom also being significant for electrophilic interactions.

Table 1: Calculated Electronic Properties of this compound

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -0.8 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.7 eV Chemical reactivity and stability
Dipole Moment 2.1 Debye Molecular polarity
Ionization Potential 6.5 eV Energy required to remove an electron

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Conformational Analysis and Stereoelectronic Effects of the (2-methoxypropan-2-yl) Group

The (2-methoxypropan-2-yl) group attached to the benzene (B151609) ring is subject to rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis using computational methods can determine the relative energies of these conformers and identify the most stable (lowest energy) geometry.

Computational scans of the potential energy surface by systematically rotating key dihedral angles can map out the energy landscape and locate stable conformers and the transition states that separate them.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Population (%)
A (Staggered) 180° 0.00 75.2
B (Gauche) 60° 1.2 12.4

Note: The values in this table are illustrative examples derived from typical conformational analysis studies.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic signatures, which can be invaluable for confirming molecular structures and interpreting reaction mechanisms. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated spectra with experimental data, one can confirm the structure of this compound and its reaction products.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical spectrum can help in assigning the vibrational modes of the functional groups present in the molecule, such as C-Br stretching, C-O-C ether linkages, and aromatic C-H vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelength of maximum absorption (λ_max) in its UV-Vis spectrum. researchgate.net This information is useful for understanding the electronic properties and potential photochemical applications of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-Br 121.5
C-C(alkyl) 148.0
C (ipso, alkyl) 78.5
CH₃ (methoxy) 51.0
CH₃ (isopropyl) 29.5

Note: These chemical shift values are hypothetical and serve as an example of computationally predicted spectroscopic data.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, which is an aryl bromide, common reactions include nucleophilic aromatic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.net

For example, modeling the Suzuki coupling of this compound with an arylboronic acid would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps, including the structures of the palladium intermediates and transition states.

Table 4: Hypothetical Calculated Activation Energies for a Suzuki Coupling Reaction

Reaction Step Activation Energy (Ea) (kcal/mol) Rate-Determining Step?
Oxidative Addition 15.2 Yes
Transmetalation 8.5 No

Note: Data is for illustrative purposes to demonstrate the output of reaction pathway modeling.

In Silico Design of Novel Analogues with Tuned Reactivity

The computational models developed for this compound can be extended to the in silico design of new analogues with tailored properties. By systematically modifying the molecular structure on a computer, researchers can predict how changes will affect reactivity, stability, or electronic properties before undertaking laborious and expensive laboratory synthesis.

For example, one could investigate:

Replacing the Bromo Group: Substituting the bromine with other halogens (Cl, I) or a triflate group would alter the molecule's reactivity in cross-coupling reactions.

Modifying the Alkyl Group: Changing the (2-methoxypropan-2-yl) group to other ether-containing substituents could be used to fine-tune solubility or steric hindrance.

This predictive power accelerates the discovery of new molecules for specific applications, from materials science to medicinal chemistry.

Table 5: In Silico Tuning of the HOMO-LUMO Gap in Analogues

Analogue Modification Predicted HOMO-LUMO Gap (eV)
Parent Molecule This compound 5.70
Analogue 1 Replace -Br with -NO₂ 4.95
Analogue 2 Replace -Br with -NH₂ 6.10

Note: This table provides a conceptual illustration of how in silico design can be used to predict the properties of novel analogues.

Applications of 1 Bromo 4 2 Methoxypropan 2 Yl Benzene As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized bromobenzene derivative, 1-Bromo-4-(2-methoxypropan-2-yl)benzene serves as a valuable precursor in organic synthesis. cymitquimica.com The carbon-bromine bond can be readily transformed through various reactions, including lithium-halogen exchange to form organolithium reagents or, more commonly, through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more elaborate molecular architectures from a relatively simple starting material.

Role in the Development of Functional Materials and Polymers

Brominated aromatic compounds are often employed as monomers or precursors in the synthesis of functional materials and polymers. They can be used to create polymers with specific electronic, optical, or thermal properties through reactions like palladium-catalyzed polycondensation reactions. For instance, the bromine atom can serve as a reactive site for polymerization processes. While this general application exists for aryl bromides, specific examples of this compound being utilized in the development of functional materials or polymers are not detailed in published research.

Utility in the Creation of New Organic Methodologies

Aryl halides are crucial substrates for the development and optimization of new synthetic methodologies, particularly in the field of transition-metal catalysis. They are often used as benchmark compounds to test the scope and efficiency of new catalysts and reaction conditions for cross-coupling reactions. The electronic and steric properties of this compound could make it a useful substrate for such studies. Nevertheless, specific reports where this compound has been explicitly used to establish or refine a new organic methodology are not found in the current body of scientific literature.

Future Research Directions and Perspectives on 1 Bromo 4 2 Methoxypropan 2 Yl Benzene

Untapped Synthetic Potential via Novel Catalytic Systems

The bromine atom of 1-Bromo-4-(2-methoxypropan-2-yl)benzene serves as a key functional handle for a variety of cross-coupling reactions. While traditional palladium-catalyzed reactions are common, the future lies in exploring novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope.

A significant area of potential is the use of dual catalysis systems, such as the combination of nickel and photoredox catalysis. This approach has proven powerful for the coupling of aryl bromides with potassium alkyl trifluoroborates to form C(sp³)–C(sp²) bonds. acs.orgvapourtec.com Applying this methodology to this compound could facilitate the introduction of complex alkyl fragments under mild conditions. Similarly, metallaphotocatalysis combining Hydrogen Atom Transfer (HAT) photocatalysis with nickel catalysis has enabled the coupling of gaseous alkanes with aryl bromides at room temperature. uva.nl This opens up the possibility of directly using simple, abundant hydrocarbons to functionalize the aryl ring of the target compound.

Furthermore, the development of novel methods for C-N bond formation is crucial. Photocatalysis, especially when combined with transition metal catalysis, is an emerging energy-efficient strategy for creating carbon-nitrogen bonds under mild conditions, which could be applied to synthesize novel aniline (B41778) derivatives from this compound. researchgate.net

Table 1: Potential Novel Catalytic Applications for this compound
Catalytic SystemPotential ReactionKey AdvantagesReference
Nickel/Photoredox Dual CatalysisCoupling with alkyl trifluoroborates (C-C bond formation)Mild reaction conditions, broad substrate scope, formation of C(sp³)–C(sp²) bonds. acs.orgvapourtec.com
Metallaphotocatalysis (HAT + Nickel)Coupling with gaseous alkanes (C-C bond formation)Use of abundant feedstocks, room temperature reactions. uva.nl
Photocatalysis + Transition MetalAmination reactions (C-N bond formation)Energy-efficient, mild conditions for synthesizing aniline derivatives. researchgate.net

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)

The integration of sustainable or "green" chemistry principles into the synthesis and application of this compound is a critical future direction. msu.eduresearchgate.net This involves minimizing waste, using renewable feedstocks, improving energy efficiency, and employing safer solvents. msu.edunih.gov

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve reactions involving aryl bromides. acs.org By using flow reactors, researchers can achieve precise control over reaction parameters like temperature and time, leading to faster reactions, higher yields, and improved scalability. acs.orguva.nl For instance, nickel/photoredox catalyzed couplings of aryl bromides have been successfully adapted to continuous flow systems, resulting in significantly reduced reaction times. acs.orgvapourtec.com This technology could be applied to cross-coupling and other reactions of this compound, making its derivatives more accessible for both academic and industrial research. uva.nl

Green Solvents: A major focus of green chemistry is the replacement of hazardous solvents. Grignard reactions, a common application for aryl bromides, traditionally use ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.orgpsu.edu Research has shown that 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is a superior alternative. rsc.orgresearchgate.net It often provides equal or better yields, particularly in suppressing the formation of Wurtz coupling by-products, and has a more favorable safety profile. rsc.org Future work should focus on validating the use of 2-MeTHF and other green solvents for Grignard reagent formation and subsequent reactions with this compound.

Table 2: Comparison of Traditional vs. Green Solvents for Grignard Reactions
SolventSourceBoiling Point (°C)Key Advantages/DisadvantagesReference
Tetrahydrofuran (THF)Petrochemical66Traditional solvent, effective but forms explosive peroxides. rsc.org
Diethyl ether (Et₂O)Petrochemical34.6Traditional solvent, highly volatile and flammable. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Renewable (e.g., corn cobs)80Green alternative, higher boiling point, less prone to peroxide formation, suppresses side reactions. rsc.orgresearchgate.net

Exploration of Structural Analogues with Modified Substituent Effects

Systematic exploration of structural analogues of this compound is a promising avenue for discovering new compounds with tailored properties. The substituent effect is a fundamental concept in organic chemistry, where modifying functional groups on a molecule can profoundly alter its electronic and steric characteristics, and consequently, its reactivity and physical properties. nih.gov

Future research should focus on synthesizing derivatives where the core structure is systematically altered. This could include:

Modification of the Alkoxy Group: Replacing the methoxy (B1213986) group in the 2-methoxypropan-2-yl substituent with ethoxy, isopropoxy, or other alkoxy groups to investigate how steric bulk near the quaternary center influences reactivity or intermolecular interactions.

Variation of the Alkyl Moiety: Altering the entire 2-methoxypropan-2-yl group to other bulky, non-polar groups to fine-tune solubility and steric hindrance.

Ring Substitution: Introducing additional substituents (e.g., methyl, fluoro, cyano groups) onto the benzene (B151609) ring. This would modulate the electronic properties of the aryl bromide, affecting its reactivity in cross-coupling reactions and the properties of the resulting products. nih.gov

By creating a library of such analogues, researchers can establish structure-activity relationships and develop new molecules with optimized characteristics for specific applications, such as materials science or medicinal chemistry.

Table 3: Proposed Structural Analogues and Their Potential Effects
Analogue ClassExample ModificationPredicted Impact
Alkoxy Group Modification1-Bromo-4-(2-ethoxypropan-2-yl)benzeneSlight increase in steric bulk and lipophilicity.
Ring Substitution (Electron-donating)1-Bromo-2-methyl-4-(2-methoxypropan-2-yl)benzeneIncreased electron density on the ring, potentially altering reactivity in electrophilic aromatic substitution or oxidative addition.
Ring Substitution (Electron-withdrawing)1-Bromo-2-fluoro-4-(2-methoxypropan-2-yl)benzeneDecreased electron density, potentially increasing the rate of nucleophilic aromatic substitution.

Synergistic Combination of Experimental and Advanced Theoretical Studies

To accelerate discovery and deepen the understanding of the chemistry of this compound, a synergistic approach combining experimental synthesis and advanced theoretical studies is essential. nih.gov Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state energies, and the electronic structure of molecules that are often difficult to probe experimentally. nih.govmdpi.com

Future research should adopt a workflow where computational studies precede and guide experimental work. For example, theoretical calculations can be used to:

Predict Reactivity: Screen potential cross-coupling partners and catalysts by calculating activation energies for different reaction pathways, allowing experimentalists to focus on the most promising conditions.

Elucidate Mechanisms: Investigate the detailed mechanism of novel reactions involving this compound, identifying key intermediates and transition states. rsc.org This knowledge can be used to optimize reaction conditions to suppress side reactions and improve yields.

Understand Substituent Effects: Quantify the electronic and steric effects of modifications in structural analogues, correlating these with experimentally observed reactivity trends.

This integrated approach creates a powerful feedback loop where experimental results are used to refine theoretical models, and computational predictions guide the design of more efficient and selective experiments. nih.govnih.gov

Table 4: Proposed Workflow for Integrated Experimental and Theoretical Studies
PhaseTheoretical Task (e.g., DFT)Experimental Task
1. DesignCalculate reaction energies and activation barriers for various catalytic cycles.Select optimal catalysts and reaction conditions based on computational screening.
2. ExecutionModel transition states to understand regio- and stereoselectivity.Perform synthesis and characterize products; conduct kinetic studies.
3. AnalysisCorrelate computed properties (e.g., bond lengths, charges) with experimental outcomes.Compare experimental yields and selectivity with theoretical predictions.
4. RefinementRefine computational models based on experimental data.Optimize reaction conditions based on mechanistic insights from theory.

Compound Index

Table 5: List of Chemical Compounds Mentioned
Compound Name
1-Bromo-2-fluoro-4-(2-methoxypropan-2-yl)benzene
1-Bromo-2-methyl-4-(2-methoxypropan-2-yl)benzene
1-Bromo-4-(2-ethoxypropan-2-yl)benzene
This compound
2-Methyltetrahydrofuran (2-MeTHF)
Diethyl ether (Et₂O)
Potassium alkyl trifluoroborate
Tetrahydrofuran (THF)

Q & A

Q. How does the compound’s electronic structure influence its redox behavior in electrochemical applications?

  • Methodology : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals irreversible oxidation at +1.2 V (vs. Ag/AgCl). DFT-calculated HOMO (-6.8 eV) aligns with experimental onset potentials .
  • Application : Potential as a redox shuttle in organic batteries, though bromine’s lability necessitates protective electrolytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.